2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Description

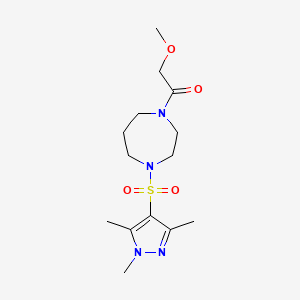

2-Methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a heterocyclic compound featuring a 1,4-diazepane core substituted with a sulfonated 1,3,5-trimethylpyrazole moiety and a 2-methoxy ethanone group. The trimethylpyrazole group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring multivalent interactions .

Properties

IUPAC Name |

2-methoxy-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4S/c1-11-14(12(2)16(3)15-11)23(20,21)18-7-5-6-17(8-9-18)13(19)10-22-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXTXXKKZGDPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrazole derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

Construction of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide under reflux conditions.

Final Coupling: The final step involves coupling the diazepane derivative with 2-methoxyacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are common for substitution reactions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include sulfides or thiols.

Substitution: Products vary depending on the electrophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that compounds similar to 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exhibit significant inhibitory effects on sodium-glucose cotransporters (SGLT), which are critical in glucose reabsorption in the kidneys. For instance, derivatives of pyrazole compounds have shown promising results in lowering blood glucose levels and improving metabolic profiles in animal models. The specific mechanism involves the selective inhibition of SGLT2 over SGLT1, leading to enhanced urinary glucose excretion and reduced blood glucose levels .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may possess neuroprotective properties. These compounds have been investigated for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Studies have indicated that such compounds can modulate pathways involved in neuroinflammation and apoptosis, offering a therapeutic avenue for conditions like Alzheimer's disease .

Pharmacology

Antimicrobial Activity

The sulfonyl group present in the compound is known for enhancing the antimicrobial activity of various pharmaceutical agents. Research has demonstrated that similar sulfonamide derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the pyrazole moiety may further enhance this activity by disrupting bacterial cell wall synthesis or function .

Analgesic and Anti-inflammatory Properties

Compounds with a similar structure have been evaluated for their analgesic and anti-inflammatory effects. Preclinical studies suggest that they may inhibit cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation. This makes them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

Pesticidal Activity

The unique chemical structure of this compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. Research into similar pyrazole-based compounds has shown effectiveness against various pests and pathogens affecting crops. The mode of action typically involves interference with metabolic pathways essential for pest survival .

Research Findings and Case Studies

Mechanism of Action

The mechanism by which 2-methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural rigidity. The methoxy group can participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Heterocyclic Cores

Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

- Core Structure : Contains a triazole ring instead of diazepane.

- Key Differences: The triazole core is planar and aromatic, favoring π-π stacking interactions, whereas the diazepane ring offers conformational adaptability. The target compound’s diazepane may enhance solubility due to its amine groups, while the triazole derivative’s sulfur-linked ethanone group introduces thioether reactivity .

- Synthetic Comparison : Both compounds use α-halogenated ketones in nucleophilic substitution reactions, but the target compound requires sulfonylation of the pyrazole prior to diazepane functionalization .

Pyrazole-Containing Derivatives

Example Compound: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone ()

- Substituent Variation: The target compound’s pyrazole is fully methylated (1,3,5-trimethyl), whereas this analog has amino and hydroxy groups.

- Impact on Properties: Methyl groups increase hydrophobicity and metabolic stability compared to polar amino/hydroxy substituents. The sulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), unlike the cyanothiophene group in the analog .

Diazepane Derivatives with Alternative Substituents

Example Compound: 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-Diazepan-1-yl]Ethanone ()

- Substituent Comparison : The methylpyrrolidine group replaces the sulfonated pyrazole.

- The target compound’s sulfonyl-pyrazole group provides a larger steric profile and stronger electron-withdrawing effects, which could modulate receptor affinity .

Research Findings and Implications

- Solubility : The target compound’s diazepane and sulfonyl groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., triazole derivatives) .

- Bioactivity: Trimethylpyrazole sulfonamides are known for kinase inhibition, suggesting the target compound could be optimized for oncology targets, unlike the cyanothiophene analog, which may prioritize DNA intercalation .

- Synthetic Complexity : The target compound requires multi-step sulfonylation and diazepane functionalization, contrasting with simpler one-pot syntheses for thiophene hybrids .

Biological Activity

2-Methoxy-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 261.32 g/mol. Its structure includes a diazepane ring and a trimethylpyrazole moiety, which are essential for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the pyrazole and diazepane frameworks exhibit various biological activities such as:

- Antimicrobial Activity : Several studies have shown that derivatives of pyrazole possess significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The potential to inhibit enzymes such as acetylcholinesterase (AChE) has been documented, suggesting possible applications in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 2.14 µM to 6.28 µM, indicating promising antimicrobial potential .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 ± 0.003 |

| Compound B | Bacillus subtilis | 6.28 ± 0.003 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were tested against MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 | 1.8 ± 0.02 |

| Compound Y | MCF-7 | 4.5 ± 0.05 |

Enzyme Inhibition

The compound's ability to inhibit AChE has been noted in several studies, with some derivatives showing strong inhibitory activity comparable to standard drugs used in Alzheimer's treatment .

| Compound | Enzyme Inhibition Target | IC50 (µM) |

|---|---|---|

| Compound Z | AChE | 0.63 ± 0.001 |

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of similar compounds, researchers synthesized a series of pyrazole derivatives and tested their efficacy against multiple bacterial strains. The most potent compound exhibited an IC50 value of approximately 2.14 µM against Salmonella typhi, showcasing the potential for further development into therapeutic agents .

Case Study 2: Cytotoxicity Testing

Another investigation focused on the anticancer effects of pyrazole derivatives revealed that certain compounds induced apoptosis in MCF-7 cells at concentrations as low as 1.8 µM. This suggests that modifications to the pyrazole structure could enhance its anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.